2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,4-diol
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Description
“1-(2,5-Dihydroxyphenyl)ethanone oxime”, also known as Ethanone, 1-(2,5-dihydroxyphenyl)-, is a chemical compound with the molecular formula C8H8O3 . It has a molecular weight of 152.1473 . Other names for this compound include Acetophenone, 2’,5’-dihydroxy-; Acetylhydroquinone; Quinacetophenone; 2-Acetylhydroquinone; 2,5-Dihydroxyacetophenone; 2’,5’-Dihydroxyacetophenone; 1-Acetyl-2,5-dihydroxybenzene; 2,5-Dihydroxy-1-acetylbenzene .
Molecular Structure Analysis
The molecular structure of “1-(2,5-Dihydroxyphenyl)ethanone oxime” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the shape of the molecule .Scientific Research Applications
Copper Extraction
- Synthesis and Application in Copper Extraction : 1-(2,5-Dihydroxyphenyl)ethanone oxime derivatives have been synthesized and utilized in the extraction of copper from acidic solutions. These oximes are effective extractants, surpassing the performance of similar alkyl derivatives of 2-hydroxybenzophenone oximes (Krzyżanowska, Olszanowski, & Juskowiak, 1989).
Spectral Analysis
- Mass Spectra Analysis : The mass spectra of various 1-(2,5-Dihydroxyphenyl)ethanone oxime derivatives have been studied, providing insights into major fragmentation pathways and indicating the formation of specific molecular structures (Łożyński & Krzyżanowska, 1986).
Chemical Structure and Conformation
- Crystal Structure Analysis : Investigations into the crystal structure of derivatives of 1-(2,5-Dihydroxyphenyl)ethanone oxime have contributed to understanding their molecular conformation and intermolecular interactions (Rao, Cui, & Zheng, 2014).
Catalytic Applications
- Enantioselective Catalysis : Derivatives of 1-(2,5-Dihydroxyphenyl)ethanone oxime have been used as catalysts in enantioselective oxa-Michael addition reactions, showcasing their potential in organic synthesis (Chang et al., 2008).
Kinetic Modelling
- Copper Extraction Kinetics : Kinetic models involving 1-(2,5-Dihydroxyphenyl)ethanone oxime derivatives have been developed to understand the rate of copper extraction from acidic sulfate solutions, contributing to the optimization of extraction processes (Cierpiszewski, Szymanowski, & Cote, 1993).
Antimicrobial Properties
- Molecular Docking and ADMET Studies : Studies involving molecular docking techniques have explored the binding efficacy of 1-(2,5-Dihydroxyphenyl)ethanone oxime derivatives with proteins, particularly in the context of antimicrobial properties (SRI SATYA, S. B. V., & Aiswariya, 2022).
Synthetic Methods
- Novel Synthesis Techniques : Research has been conducted on the synthesis of various derivatives of 1-(2,5-Dihydroxyphenyl)ethanone oxime, contributing to the development of new synthetic methods and pathways (Jin-xia, 2010).
Molecular Dynamics and Spectroscopy
- NMR Spectroscopy Studies : NMR spectroscopy has been utilized to study the molecular dynamics and hydrogen bonding patterns of 1-(2,5-Dihydroxyphenyl)ethanone oxime derivatives in solution, enhancing the understanding of their molecular behavior (Mamedov et al., 2010).
Flotation and Adsorption Mechanisms
- Novel Collector for Malachite : A derivative of 1-(2,5-Dihydroxyphenyl)ethanone oxime has been synthesized and tested as a flotation collector for malachite, revealing its potential in mineral processing (Li, Zhou, & Lin, 2020).
Oxidation Catalysis
- Catalysis Using Hydrogen Peroxide : Oxime derivatives have been used in the catalytic oxidation of various organic substrates using hydrogen peroxide, demonstrating their versatility in catalytic applications (Gharah et al., 2009).
Properties
IUPAC Name |
2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5(9-12)7-4-6(10)2-3-8(7)11/h2-4,10-12H,1H3/b9-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXQBIKGARTNDN-UITAMQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C=CC(=C1)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=C(C=CC(=C1)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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